- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

929621-33-0 structure
Nom du produit:4-Bromo-2-chloro-6-fluorobenzaldehyde
Numéro CAS:929621-33-0
Le MF:C7H3BrClFO
Mégawatts:237.453523874283
MDL:MFCD25460195
CID:2169803
PubChem ID:86102463
4-Bromo-2-chloro-6-fluorobenzaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromo-2-chloro-6-fluoro-benzaldehyde
- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)
- 929621-33-0
- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-
- EN300-1587426
- MFCD25460195
- SY243123
- DB-253107
- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde
- AS-43027
- CS-0146247
- Z1726015364
- PB48620
- 4-Bromo-2-chloro-6-fluorobenzaldehyde
- SCHEMBL19209562
- AKOS025403204
-
- MDL: MFCD25460195
- Piscine à noyau: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
- La clé Inchi: SEDZRCPUNFGODD-UHFFFAOYSA-N
- Sourire: O=CC1C(Cl)=CC(Br)=CC=1F
Propriétés calculées
- Qualité précise: 235.90398g/mol
- Masse isotopique unique: 235.90398g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 155
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 17.1Ų
4-Bromo-2-chloro-6-fluorobenzaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216887-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 98% | 1g |
¥1357.00 | 2024-04-25 | |
abcr | AB450026-5g |
4-Bromo-2-chloro-6-fluorobenzaldehyde; . |
929621-33-0 | 5g |
€608.10 | 2025-02-21 | ||
TRC | B800298-10mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A013017453-500mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 500mg |
$798.70 | 2023-08-31 | |
Chemenu | CM302655-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
$311 | 2022-06-09 | |
Apollo Scientific | PC900170-250mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 250mg |
£82.00 | 2025-02-22 | |
Apollo Scientific | PC900170-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
£217.00 | 2025-02-22 | |
Alichem | A013017453-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
eNovation Chemicals LLC | Y1231807-1G |
4-bromo-2-chloro-6-fluoro-benzaldehyde |
929621-33-0 | 97% | 1g |
$245 | 2024-07-21 | |
Enamine | EN300-1587426-10g |
4-bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 10g |
$1860.0 | 2023-11-13 |
4-Bromo-2-chloro-6-fluorobenzaldehyde Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -75 °C
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; overnight, 5 °C
Référence
- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane , Water ; 2 h, rt
Référence
- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
Référence
- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
Référence
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing GroupsJournal of the American Chemical Society, 2018, 140(8), 2789-2792,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; rt → -70 °C; 2 h, -70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
Référence
- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials
- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-
- (4-Bromo-2-chloro-6-fluorophenyl)methanol
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
- 1-Bromo-3-chloro-5-fluorobenzene
- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
- 4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products
4-Bromo-2-chloro-6-fluorobenzaldehyde Littérature connexe
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde

Pureté:99%
Quantité:5g
Prix ($):548.0